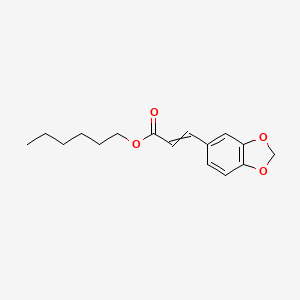![molecular formula C11H12BrNO2S B14223905 Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- CAS No. 830319-77-2](/img/structure/B14223905.png)
Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- is a heterocyclic organic compound that features a pyridine ring with a 2-bromophenylsulfonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- typically involves the reaction of 2-bromobenzenesulfonyl chloride with tetrahydropyridine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Nucleophilic Substitution: The sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate the substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield a nitro-substituted product, while nucleophilic substitution could result in various substituted pyridine derivatives .
Scientific Research Applications
Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenylsulfonyl)piperidine: This compound is structurally similar but features a piperidine ring instead of a tetrahydropyridine ring.
2-Bromobenzenesulfonyl Chloride: This is a precursor used in the synthesis of Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-.
Uniqueness
Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro- is unique due to its combination of a pyridine ring with a 2-bromophenylsulfonyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
830319-77-2 |
|---|---|
Molecular Formula |
C11H12BrNO2S |
Molecular Weight |
302.19 g/mol |
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H12BrNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-4,6-8H,1,5,9H2 |
InChI Key |
ZXGVHALIVNZQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CN(C1)S(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


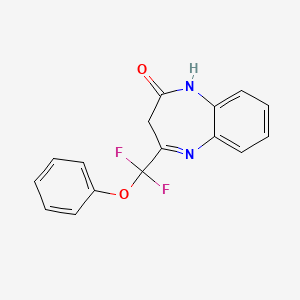
![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)
![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
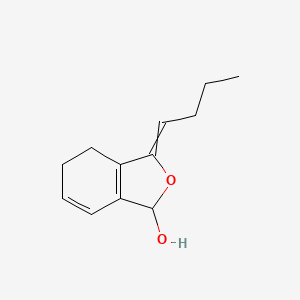
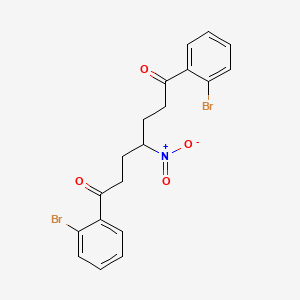
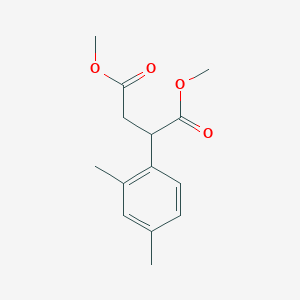
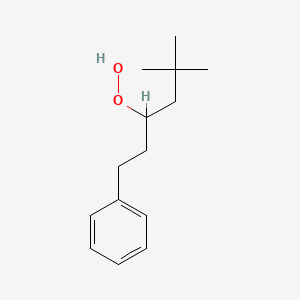
![1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14223913.png)

